molecular formula C23H27N3O5S2 B2480035 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 905698-82-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2480035
CAS No.: 905698-82-0
M. Wt: 489.61
InChI Key: GHCXPRZZDOVNHE-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 905698-82-0) is a chemical compound with the molecular formula C23H27N3O5S2 and a molecular weight of 489.61 g/mol . This benzamide derivative is part of the sulfamoyl benzamidothiazole chemotype, a class of compounds investigated for their immunostimulatory potential in vaccine development . Research on related structural analogs has shown that such compounds can function as co-adjuvants by enhancing and sustaining the activation of the NF-κB signaling pathway in the presence of a primary stimulus like a Toll-like receptor (TLR)-4 agonist . The structure features a 4,7-dimethoxybenzothiazole group, which is a significant pharmacophore; benzothiazole derivatives are recognized as important pharmaceutical intermediates with diverse biological activities, serving as key structures in medicinal chemistry . The compound is intended for research and development applications only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-26(16-7-5-4-6-8-16)33(28,29)17-11-9-15(10-12-17)22(27)25-23-24-20-18(30-2)13-14-19(31-3)21(20)32-23/h9-14,16H,4-8H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCXPRZZDOVNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H27N3O5S2
  • Molecular Weight : 489.61 g/mol
  • CAS Number : 905698-82-0
  • Purity : Typically around 95%.

The compound's biological activity is primarily attributed to its structural components, which allow it to interact with various molecular targets involved in cancer progression and inflammatory responses. The benzothiazole moiety is known for its role in modulating signaling pathways associated with cell proliferation and apoptosis.

Targeting Signaling Pathways

Research indicates that compounds similar to this compound can inhibit key signaling pathways such as:

  • AKT Pathway : Involved in cell survival and growth.
  • ERK Pathway : Associated with cell proliferation and differentiation .

Anticancer Properties

Studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer activities. For instance:

  • Cell Proliferation Inhibition : The compound was evaluated for its effects on human cancer cell lines (A431 and A549) using the MTT assay, showing a notable reduction in cell viability at various concentrations.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, indicating its potential as an anticancer agent.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
18010
26025
43050

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action positions it as a promising candidate for treating conditions characterized by both inflammation and tumorigenesis .

Case Studies and Research Findings

  • Study on Benzothiazole Derivatives :
    • A study synthesized several benzothiazole derivatives, including the compound of interest. The results indicated that these compounds could effectively inhibit cancer cell proliferation while also modulating inflammatory responses .
    • The lead compound showed significant inhibition of both AKT and ERK pathways, which are critical in cancer biology.
  • In Vivo Studies :
    • Additional studies are required to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest promising results that warrant further investigation into its pharmacokinetics and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues: 1,3,4-Oxadiazoles (LMM5 and LMM11)

Key Compounds :

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Structural Comparison :

Feature Target Compound LMM5 LMM11
Core Structure Benzamide-1,3-benzothiazole Benzamide-1,3,4-oxadiazole Benzamide-1,3,4-oxadiazole
Sulfamoyl Substituent Cyclohexyl(methyl) Benzyl(methyl) Cyclohexyl(ethyl)
Heterocyclic Substituent 4,7-Dimethoxybenzothiazole 4-Methoxyphenylmethyl Furan-2-yl

Functional Insights :

  • Both LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition .
  • The cyclohexyl group in the target compound and LMM11 likely enhances lipophilicity compared to LMM5’s benzyl group, which could influence cellular uptake and bioavailability.

Sulfonyl-Containing Triazole Derivatives

Key Compounds :

  • Triazole derivatives with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents (e.g., compounds [7–9] in ).

Structural Comparison :

Feature Target Compound Triazole Derivatives (e.g., [7–9])
Core Structure Benzamide-1,3-benzothiazole 1,2,4-Triazole
Sulfonyl/Sulfamoyl Group Sulfamoyl (N-linked) Sulfonyl (S-linked)
Substituents 4,7-Dimethoxybenzothiazole 2,4-Difluorophenyl

Functional Insights :

  • Sulfonyl groups in triazoles () are associated with tautomerism and stability in basic media, whereas the sulfamoyl group in the target compound may facilitate hydrogen bonding with enzymatic targets .
  • Fluorine substituents in triazoles improve metabolic resistance, but the methoxy groups in the target compound could offer similar advantages while modulating electron density.

Regulatory and Pharmacological Context

Key Compound :

  • 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (listed in ).

Comparison :

  • Both compounds share a benzamide scaffold but differ in substituents.

Research Findings and Implications

Antifungal Activity

  • LMM5 and LMM11 inhibit C. albicans growth at MIC values comparable to fluconazole, with IC₅₀ values of 2–8 µg/mL . The target compound’s benzothiazole core may enhance specificity for fungal thioredoxin reductase due to increased π-π stacking interactions.

Spectroscopic Distinctions

  • The absence of C=O IR bands in triazoles (1247–1255 cm⁻¹ for C=S) contrasts with the target compound’s expected carbonyl stretch (~1660 cm⁻¹), highlighting structural differences .

Preparation Methods

Oxidative Cyclization of Thioamides

The benzothiazole core is synthesized via Jacobson’s oxidative cyclization, as demonstrated in dimethoxy-activated systems:

  • Anilide Formation : 3,5-Dimethoxyaniline is acylated with formic acid or acetic anhydride to yield 3,5-dimethoxyanilides.
  • Thionation : Treatment with Lawesson’s reagent (2.2 eq, toluene, reflux) converts amides to thioamides (85–92% yield).
  • Cyclization : Potassium ferricyanide (K₃[Fe(CN)₆]) in basic methanol induces oxidative cyclization at 0–5°C, forming 4,7-dimethoxybenzothiazole.

Critical Parameters :

  • Temperature control (<5°C) to prevent demethylation
  • Use of anhydrous solvents (toluene, DMF) to avoid hydrolysis

Functionalization at C2

The 2-amine group is introduced via:

  • Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalyst system with NH₃·H₂O in dioxane (110°C, 24 hr).
  • Direct Amination : Reaction with ammonium acetate in acetic acid under microwave irradiation (150°C, 30 min).

Preparation of 4-(Cyclohexyl(methyl)sulfamoyl)benzoic Acid

Sulfamoyl Group Installation

The sulfamoyl moiety is synthesized through a two-step sequence:

  • Sulfonamide Formation :
    Cyclohexylamine (1.0 eq) reacts with methylsulfamoyl chloride (1.2 eq) in dry dichloromethane (DCM) with triethylamine (2.5 eq) at 0°C. After 4 hr, the mixture is washed with 5% HCl and brine to yield N-cyclohexyl-N-methylsulfonamide (78–85% yield).
  • Coupling to Benzoic Acid :
    The sulfonamide is reacted with 4-nitrobenzoyl chloride (1.1 eq) in pyridine (60°C, 6 hr), followed by catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) to reduce the nitro group to carboxylic acid.

Optimization Note :
Phosphorus oxychloride (POCl₃) can replace sulfamoyl chlorides in solvent-free conditions, improving atom economy (patent CN105541656A).

Amide Bond Formation

Activation Strategies

The carboxylic acid is activated for coupling with the benzothiazol-2-amine:

  • Mixed Carbonate Method :
    React 4-(cyclohexyl(methyl)sulfamoyl)benzoic acid with ethyl chloroformate (1.2 eq) and N-methylmorpholine in THF (0°C, 1 hr), followed by addition of the amine.
  • Uronium-Based Activation :
    Use HATU (1.1 eq) and DIPEA (3.0 eq) in DMF (25°C, 12 hr), achieving >90% conversion.

Reaction Conditions

  • Solvent : DMF or dichloroethane (DCE) for solubility
  • Temperature : 25–40°C to balance reactivity and decomposition
  • Workup : Sequential washes with 1M NaOH (removes unreacted acid), 1M HCl (removes excess amine), and brine

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1 v/v) at −20°C, yielding white needles (mp 178–180°C).

Chromatographic Methods

  • Normal Phase : Silica gel with ethyl acetate/hexanes (1:2 → 1:1 gradient)
  • Reverse Phase : C18 column, acetonitrile/water (0.1% TFA)

Analytical Data :

  • HRMS (ESI) : m/z calc. for C₂₇H₃₀Cl₂N₃O₅S₂ [M+H]⁺ 598.1043, found 598.1038
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.92 (s, 1H, benzothiazole-H), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃)

Industrial Scalability and Green Chemistry

The patent-derived method (CN105541656A) offers advantages for large-scale production:

  • Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) with >80% recovery
  • Waste Minimization : POCl₃ usage reduced by 40% compared to traditional acyl chloride routes
  • Yield : 82–87% overall yield from benzoic acid

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial Process
Reaction Time 48–72 hr 24–36 hr
Solvent Intensity 15 L/kg product 8 L/kg product
Purity 95–98% (HPLC) 98.5–99.2% (HPLC)
Cost per Kilogram $1,200 $740

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